

ML67-33: A Comparative Analysis of its Selectivity Profile Against K2P Channels

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and potency of the small molecule activator **ML67-33** against various two-pore domain potassium (K2P) channels. The information presented herein is supported by experimental data to aid researchers in evaluating the utility of **ML67-33** for their specific applications.

Quantitative Selectivity Profile of ML67-33

ML67-33 demonstrates marked specificity for the thermo- and mechano-sensitive members of the K2P channel family, particularly the TREK subfamily. The compound is a potent activator of K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels, while showing no significant effect on more distantly related K2P channels.[1][2]

The following table summarizes the half-maximal effective concentrations (EC50) of **ML67-33** for various K2P channels, providing a clear quantitative comparison of its potency.

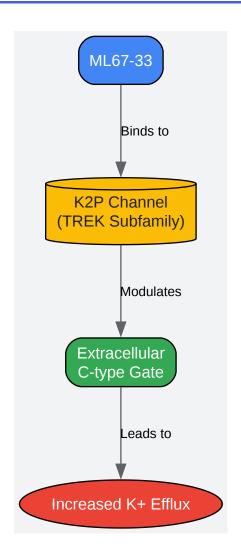


K2P Channel	Alias	Expression System	EC50 (μM)	Efficacy (Fold Activation)	Reference
K2P2.1	TREK-1	Xenopus oocytes	36.3 ± 1.0	11.1 ± 0.4	[1]
K2P2.1	TREK-1	HEK-293T cells	9.7 ± 1.2	11.4 ± 1.1	[1]
K2P10.1	TREK-2	Xenopus oocytes	30.2 ± 1.4	-	[1]
K2P4.1	TRAAK	Xenopus oocytes	27.3 ± 1.2	-	[1]
K2P5.1	TASK-2	Xenopus oocytes	Ineffective	-	[1][2]
K2P3.1	TASK-1	Xenopus oocytes	Ineffective	-	[1][2]
K2P9.1	TASK-3	Xenopus oocytes	Ineffective	-	[1][2]
K2P18.1	TRESK	Xenopus oocytes	Ineffective	-	[1][2]
Kv7.2	KCNQ2	Xenopus oocytes	Ineffective	-	[1]

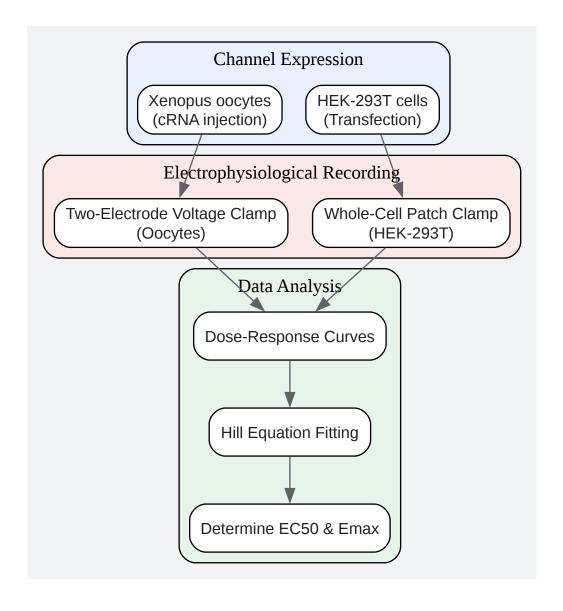
Mechanism of Action: Targeting the C-type Gate

Biophysical studies have revealed that **ML67-33** exerts its activating effect through a direct interaction with the extracellular C-type gate of the K2P channel.[1][2] This mechanism is distinct from many other K2P modulators and suggests that the key targets for **ML67-33** action are conserved elements within the TREK subfamily.[1][2] The rapid and reversible nature of **ML67-33**'s action further supports a direct effect on the channel's core gating machinery.[1]









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References

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